7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid
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Overview
Description
The compound 7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid is a complex organic molecule that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound also contains an oxalic acid moiety, which is a dicarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid typically involves multiple steps. The initial step often includes the formation of the benzothiazine ring system through a cyclization reaction. This is followed by the introduction of the hydroxy and amino groups via nucleophilic substitution reactions. The final step involves the attachment of the oxalic acid moiety through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted benzothiazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid
- 2-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Uniqueness
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid: is unique due to its benzothiazine ring system combined with the oxalic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91375-89-2 |
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Molecular Formula |
C16H22N2O7S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid |
InChI |
InChI=1S/C14H20N2O3S.C2H2O4/c1-9(2)15-6-10(17)7-19-11-3-4-12-13(5-11)20-8-14(18)16-12;3-1(4)2(5)6/h3-5,9-10,15,17H,6-8H2,1-2H3,(H,16,18);(H,3,4)(H,5,6) |
InChI Key |
KHPWCQHGEULCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)NC(=O)CS2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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